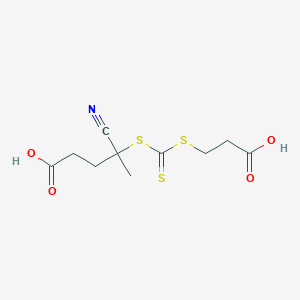
2-Chloromethyl-4-chlorophenyl isocyanate, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromethyl-4-chlorophenyl isocyanate (CMC) is a chlorinated isocyanate used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 90-91°C and a boiling point of 190-192°C. CMC is a highly reactive compound that is used as a building block in organic synthesis and as a reagent in various laboratory experiments. CMC is also known as 2-Chloromethyl-4-chlorophenyl isocyanate and is commonly abbreviated as CMC.
Mécanisme D'action
CMC is a highly reactive compound that is used as a building block in organic synthesis and as a reagent in various laboratory experiments. It is an electrophilic reagent that is capable of forming covalent bonds with electrophilic sites on substrates, such as proteins and nucleic acids. CMC is also capable of forming covalent bonds with other molecules, such as amines and carboxylic acids.
Biochemical and Physiological Effects
CMC is a highly reactive compound that is capable of forming covalent bonds with other molecules, such as proteins and nucleic acids. CMC is known to have a wide range of biochemical and physiological effects, including the inhibition of enzyme activity, the inhibition of DNA replication, the inhibition of cell growth, and the induction of apoptosis. CMC is also known to have immunomodulatory effects, including the modulation of cytokine production and the induction of immune tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
CMC has several advantages for lab experiments, including its high reactivity, its low cost, and its ability to form covalent bonds with other molecules. However, CMC also has several limitations, including its high toxicity, its instability, and its potential to form hazardous by-products.
Orientations Futures
The future of CMC research is wide open. Possible future directions include further studies on the biochemical and physiological effects of CMC, the development of new and improved synthesis methods, the development of new and improved applications, and the development of safer and more efficient methods for handling and storing CMC. Additionally, further research into the potential health hazards associated with CMC exposure is also necessary.
Méthodes De Synthèse
CMC is synthesized by reacting 4-chlorophenol with phosphorus oxychloride in the presence of triethylamine. The reaction is carried out in an inert atmosphere and at a temperature of 80-90°C. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The yield of the reaction is typically 90%.
Applications De Recherche Scientifique
CMC is used extensively in scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of various compounds. It is also used as a building block in the synthesis of pharmaceuticals and in the preparation of various catalysts. CMC is also used in the synthesis of drugs, such as antifungal agents, antibiotics, and antiviral agents.
Propriétés
IUPAC Name |
4-chloro-2-(chloromethyl)-1-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-6-3-7(10)1-2-8(6)11-5-12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZJEWUACFWAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-4-chlorophenyl isocyanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)




![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)
![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)

![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6308571.png)
![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)

![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)

